The synthesis of Sandoz 58-035 involves several organic chemistry techniques, typically starting from simpler precursors that undergo various transformations. While specific synthetic pathways are proprietary, the general approach includes:
The compound is commercially available through suppliers like Sigma-Aldrich, indicating its established synthesis protocols and availability for research purposes .
Sandoz 58-035 has a defined molecular structure characterized by specific functional groups that facilitate its interaction with biological targets. The molecular formula is CHO, and its molecular weight is approximately 345.46 g/mol.
The structural representation includes:
The compound's structure can be visualized using chemical drawing software or databases that provide 2D or 3D models.
Sandoz 58-035 primarily functions by inhibiting the enzyme acyl-coenzyme A: cholesterol acyltransferase. This inhibition affects several biochemical pathways:
Experimental setups often involve incubating cell lines with varying concentrations of Sandoz 58-035 to assess its inhibitory effects quantitatively.
The mechanism of action for Sandoz 58-035 revolves around its ability to inhibit acyl-coenzyme A: cholesterol acyltransferase, which is crucial for the esterification of cholesterol. This process can be summarized as follows:
Quantitative studies often measure changes in lipid levels using assays that quantify free cholesterol versus cholesteryl esters post-treatment with Sandoz 58-035.
Sandoz 58-035 exhibits several notable physical and chemical properties:
These properties are essential for determining appropriate storage conditions and experimental applications.
Sandoz 58-035 has several applications in scientific research, particularly in studies related to:
Sandoz 58-035 (SA 58-035; CAS 78934-83-5) is a synthetic small molecule inhibitor with the systematic chemical name 3-[Decyldimethylsilyl]-N-[2-(4-methylphenyl)-1-phenethyl]propanamide [2] [3]. Its molecular formula is C₃₀H₄₇NOSi, corresponding to a molecular weight of 465.79 g/mol [1] [3] [6]. The compound features a unique organosilicon structure comprising three key domains: a hydrophobic decyldimethylsilyl moiety, a central propanamide linker, and an aromatic phenethyl group with a para-methyl substitution [3] [8]. This hybrid architecture combines lipophilic characteristics (from the alkylsilane and aromatic systems) with hydrogen-bonding capacity (via the amide functionality), facilitating interactions with hydrophobic enzyme pockets while maintaining sufficient polarity for biological activity [6].
Table 1: Comprehensive Physicochemical Profile of Sandoz 58-035
Property | Specification | Source/Reference |
---|---|---|
Molecular Formula | C₃₀H₄₇NOSi | [1] [3] |
Molecular Weight | 465.79 g/mol | [3] [6] |
Appearance | White to off-white crystalline powder | [3] [8] |
SMILES Notation | CCCCCCCCCCSi(C)CCC(=O)NC(Cc1ccc(C)cc1)c2ccccc2 | [3] [8] |
InChI Key | NBYATBIMYLFITE-UHFFFAOYSA-N | [3] [8] |
Melting Point | Not explicitly reported (research-grade material supplied as powder) | - |
The compound's structural complexity is evidenced in its InChI string: 1S/C30H47NOSi/c1-5-6-7-8-9-10-11-15-23-33(3,4)24-22-30(32)31-29(28-16-13-12-14-17-28)25-27-20-18-26(2)19-21-27/h12-14,16-21,29H,5-11,15,22-25H2,1-4H3,(H,31,32) [3] [8]. This detailed chemical descriptor confirms the presence of multiple hydrophobic domains (alkyl chains, aromatic rings) and polar amide functionality, collectively determining its amphiphilic behavior and biological target engagement. The crystalline solid form exhibits stability under recommended storage conditions (2-8°C) [3] [6].
The synthetic pathway for Sandoz 58-035 originates from Novartis (formerly Sandoz) pharmaceutical development programs, though detailed multistep synthesis procedures remain proprietary [3] [6]. Retrosynthetic analysis suggests the molecule can be dissected into three key precursors: 1) decyldimethylsilylpropanoic acid, 2) 2-(4-methylphenyl)-1-phenylethanamine, and 3) coupling agents for amide bond formation [6]. The SMILES string (CCCCCCCCCCSi(C)CCC(=O)NC(Cc1ccc(C)cc1)c2ccccc2) provides definitive evidence of the molecular connectivity, serving as a digital fingerprint for computational chemistry applications and quality control verification [3] [8].
Analytical validation of synthesized batches employs rigorous chromatographic methods, with reversed-phase HPLC as the gold standard for purity assessment. Commercial sources consistently supply material meeting ≥98% purity standards as confirmed by HPLC analysis [3] [6]. This high purity threshold is pharmacologically critical given that even minor impurities can confound experimental results in enzyme inhibition studies. Lot-specific Certificates of Analysis (CoA) provide chromatograms and purity documentation, ensuring reproducibility across biological studies [2] [6]. The consistent reporting of >98% purity across suppliers (Sigma-Aldrich, Santa Cruz Biotechnology, MedChemExpress) underscores adherence to stringent quality control protocols in current Good Manufacturing Practice (cGMP)-like environments, though the compound remains classified "For Research Use Only" [2] [3] [4].
Table 2: Analytical Specifications and Handling of Research-Grade Sandoz 58-035
Parameter | Specification | Quality Significance |
---|---|---|
HPLC Purity | >98% [3] [6] | Ensures batch-to-batch reproducibility in enzyme inhibition assays |
Storage Conditions | 2-8°C (powder form) [3] [8] | Prevents thermal degradation of active compound |
Solution Stability | -80°C for 6 months; -20°C for 1 month (DMSO solutions) [4] [10] | Maintains chemical integrity during experimental use |
Documentation | Lot-specific Certificate of Analysis [2] | Provides traceability and validation of purity claims |
Sandoz 58-035 exhibits marked solubility limitations in aqueous systems, consistent with its highly lipophilic structure. The compound is insoluble in water (H₂O) but demonstrates sufficient solubility in dimethyl sulfoxide (DMSO) at 16-100 mg/mL (34.4-214.7 mM), depending on temperature and batch characteristics [3] [4] [8]. This significant solubility range reflects methodological differences in measurement rather than compound variability, with Sigma-Aldrich reporting 16 mg/mL and MedChemExpress documenting 100 mg/mL in DMSO [3] [4]. For biological experiments requiring aqueous dilution, 10% DMSO/90% corn oil formulations yield stable solutions ≥2.5 mg/mL (5.37 mM) that maintain chemical integrity during in vivo administration [4] [10].
The compound's stability profile reveals several critical handling considerations:
Table 3: Solubility and Stability Profile of Sandoz 58-035
Solvent/Medium | Solubility | Experimental Application |
---|---|---|
DMSO | 16-100 mg/mL (34.4-214.7 mM) [3] [4] | Primary solvent for stock solutions |
Water (H₂O) | Insoluble [3] [8] | Not suitable for direct dissolution |
Ethanol | Limited data (presumed moderate solubility) | Alternative solvent for specific assays |
Corn Oil (in 10% DMSO) | ≥2.5 mg/mL (5.37 mM) [4] [10] | In vivo administration vehicle |
Cell Culture Media | Limited by final DMSO concentration (<0.5% typical) | In vitro biological studies |
The molecule's hydrolytic susceptibility warrants attention during solution preparation. The amide linkage and organosilicon moiety present potential sites for chemical degradation under extreme pH conditions or prolonged aqueous exposure [3] [8]. Consequently, researchers should prepare fresh working solutions from DMSO stocks and avoid alkaline buffers (pH >8.5) where esterase-like hydrolysis might occur. These physicochemical characteristics directly inform its application in experimental models of cholesterol metabolism, where it achieves >95% inhibition of cholesterol esterification in arterial smooth muscle cells without perturbing triglyceride metabolism in intestinal models [2] [7]. This biological selectivity stems partly from its formulation-driven bioavailability in specific cellular compartments.
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0